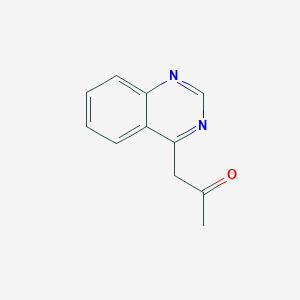![molecular formula C13H11N3O2S B12125872 3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione est un composé organique complexe qui présente un noyau de benzothiazole avec un substituant pyridinylméthylamino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione implique généralement la réaction de la 2-aminopyridine avec un dérivé de benzothiazole dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un intermédiaire bromocétone, qui réagit avec la 2-aminopyridine en présence d'iode (I2) et d'hydroperoxyde de tert-butyle (TBHP) dans le toluène. Cette réaction favorise la rupture de la liaison C–C et la formation subséquente du composé souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe pyridinylméthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : H2O2, KMnO4, conditions acides ou basiques.
Réduction : NaBH4, LiAlH4, généralement dans des solvants anhydres.
Substitution : Divers nucléophiles, souvent dans des conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
La 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant l'activité enzymatique. Les voies et les cibles exactes dépendent de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
3-{[(Pyridin-3-yl)méthyl]amino}-1λ6-thiolane-1,1-dione : Structure similaire mais avec un cycle thiolane au lieu d'un noyau benzothiazole.
N-(4-Méthyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phényl)-4-((4-méthylpipérazin-1-yl)méthyl)benzamide : Autre composé avec un groupe pyridinylméthylamino mais une structure de base différente.
Unicité
La 3-{[(Pyridin-2-yl)méthyl]amino}-1λ6,2-benzothiazole-1,1-dione est unique en raison de son noyau benzothiazole, qui confère des propriétés chimiques et biologiques spécifiques. Cela le distingue d'autres composés similaires et le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H11N3O2S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
1,1-dioxo-N-(pyridin-2-ylmethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18)12-7-2-1-6-11(12)13(16-19)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |
Clé InChI |
ISRCGJBMPNWNNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NCC3=CC=CC=N3)NS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


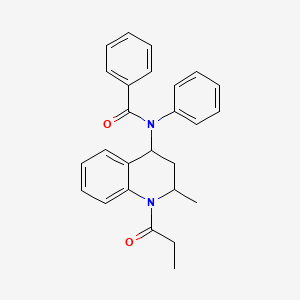


![4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12125810.png)
![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)


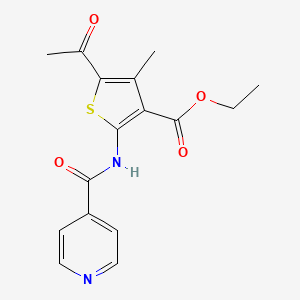
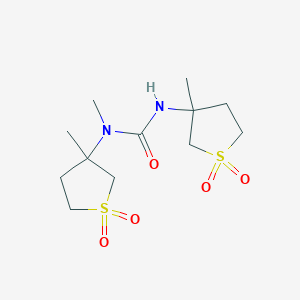
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)
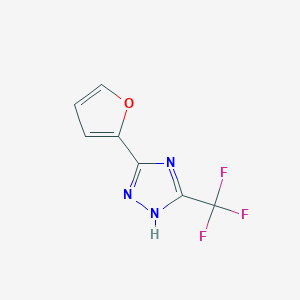
![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)

